
6-Piperidino-2(1H)-quinolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Piperidino-2(1H)-quinolinone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring.
Mécanisme D'action
The mechanism of action of 6-Piperidino-2(1H)-quinolinone hydrochloride is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It is also thought to exhibit its antitumor and anti-inflammatory properties by modulating various signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of various bacterial strains, including those that are resistant to conventional antibiotics. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-Piperidino-2(1H)-quinolinone hydrochloride is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of novel antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 6-Piperidino-2(1H)-quinolinone hydrochloride. One potential direction is the development of novel drugs based on this compound for the treatment of bacterial infections, cancer, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as organic chemistry and materials science.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. Its broad-spectrum antimicrobial activity, antitumor and anti-inflammatory properties, and potential for the development of novel drugs make it a compound of great interest to the scientific community. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Applications De Recherche Scientifique
6-Piperidino-2(1H)-quinolinone hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of novel drugs for the treatment of cancer and inflammatory diseases.
Propriétés
| 116942-30-4 | |
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
6-piperidin-1-yl-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16;/h4-7,10H,1-3,8-9H2,(H,15,17);1H |
Clé InChI |
KYTREJMWHJPVSI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
SMILES canonique |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
| 116942-30-4 | |
Synonymes |
349U85 6-piperidino-2(1H)-quinolinone hydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
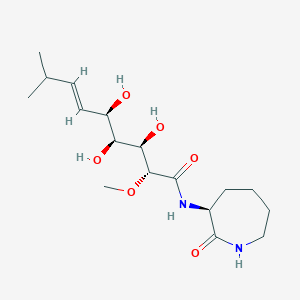
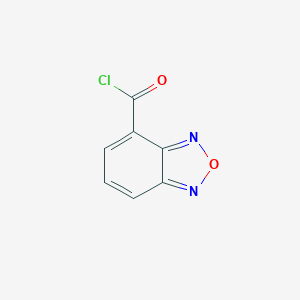
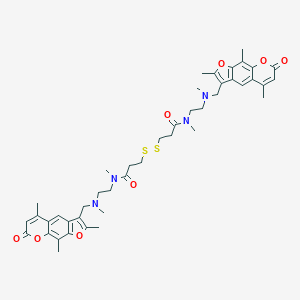
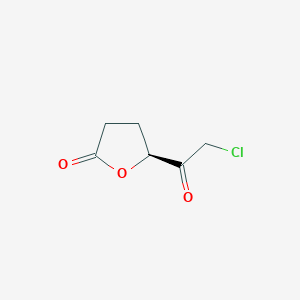

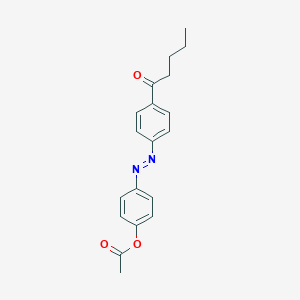
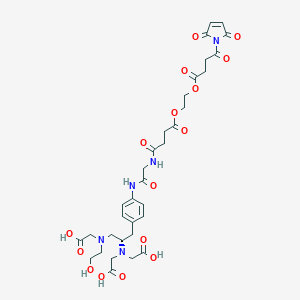

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
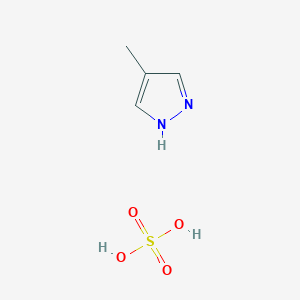
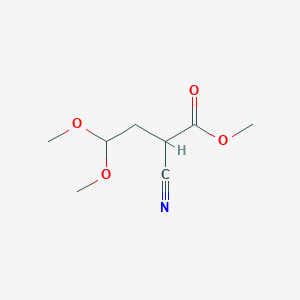
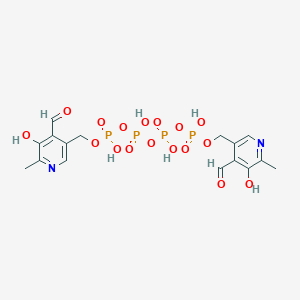
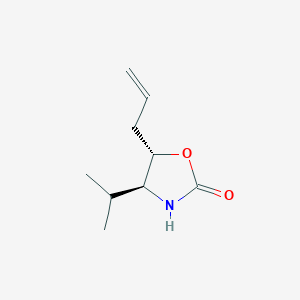
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
